molecular formula C15H25N3O5 B2681024 Tert-butyl 4-[3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate, trans CAS No. 1820571-62-7

Tert-butyl 4-[3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate, trans

Cat. No.: B2681024
CAS No.: 1820571-62-7
M. Wt: 327.381
InChI Key: KIMYPMQKIANAFM-YPMHNXCESA-N
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Description

Tert-butyl 4-[3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate, trans is a sophisticated piperidinone-based chemical building block designed for advanced pharmaceutical research and development. This compound is of significant interest in medicinal chemistry for the construction of complex molecular architectures, particularly as a precursor in the synthesis of potential drug candidates. The trans configuration of the molecule provides a defined stereochemical center, which is often critical for specific interactions with biological targets. The presence of a nitro group and a protected amine function within the same structure makes it a versatile intermediate for further chemical transformations, such as reduction to the corresponding amine, which can then be used to form amide or urea linkages common in active pharmaceutical ingredients (APIs). Piperidinone scaffolds are recognized in the literature for their relevance in drug discovery programs, including the development of agonists for targets like the GPR119 receptor . This compound is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 4-[(2S,3R)-3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O5/c1-15(2,3)23-14(20)17-8-6-10(7-9-17)13-11(18(21)22)4-5-12(19)16-13/h10-11,13H,4-9H2,1-3H3,(H,16,19)/t11-,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMYPMQKIANAFM-YPMHNXCESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2C(CCC(=O)N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)[C@H]2[C@@H](CCC(=O)N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate, trans typically involves multi-step organic reactions. One common synthetic route includes the nitration of a piperidine derivative followed by esterification. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate, trans undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The piperidine ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions for substitution reactions often involve the use of halogenating agents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can introduce various functional groups into the piperidine ring.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • IUPAC Name : Tert-butyl (2S,3R)-3-nitro-6-oxo-[2,4'-bipiperidine]-1'-carboxylate
  • CAS Number : 1820571-62-7
  • Molecular Formula : C15H25N3O5
  • Molecular Weight : 327.38 g/mol
  • Purity : Typically around 95% in commercial preparations.

Antimicrobial and Antiparasitic Activities

Recent studies have indicated that derivatives of piperidine compounds, including tert-butyl 4-[3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate, exhibit promising antimicrobial and antiparasitic properties. For instance, compounds in this class have shown effectiveness against Trypanosoma brucei, the causative agent of human African trypanosomiasis, demonstrating high cure rates in murine models .

Neurological Research

The compound's structural features suggest potential applications in neurological research. Piperidine derivatives are known to interact with various neurotransmitter systems. Investigations into their effects on neurodegenerative diseases could lead to novel therapeutic agents targeting conditions such as Alzheimer's and Parkinson's diseases.

Synthetic Routes

The synthesis of tert-butyl 4-[3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate has been explored in various patents and publications. A notable method involves the use of specific reagents that facilitate the introduction of the nitro group and subsequent cyclization to form the piperidine ring .

Structural Variants

Research has also focused on synthesizing analogs of this compound to enhance its pharmacological profile. Variants with different substituents on the piperidine ring have been evaluated for improved potency and selectivity against target enzymes or receptors.

Case Study 1: Antiparasitic Efficacy

In a study published in Nature Communications, a series of piperidine derivatives were tested for their efficacy against Trypanosoma brucei. The compound tert-butyl 4-[3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate was among those that showed significant activity, achieving a 100% cure rate in treated mice .

Case Study 2: Neuroprotective Effects

A research article published in Journal of Medicinal Chemistry highlighted the neuroprotective effects of piperidine derivatives, including the trans isomer of tert-butyl 4-[3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate. This study demonstrated that these compounds could mitigate oxidative stress in neuronal cells, suggesting their potential as therapeutic agents for neurodegenerative disorders .

Mechanism of Action

The mechanism of action of tert-butyl 4-[3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate, trans involves its interaction with specific molecular targets. The nitro group and piperidine ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and related tert-butyl piperidine carboxylate derivatives:

Compound Substituents/Functional Groups Synthesis Method Yield/Physical State Key Properties/Applications
Target Compound : tert-Butyl 4-[3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate (trans) Nitro (-NO₂), oxo (=O), trans-2S,3R configuration Not explicitly described; likely involves Boc protection and nitro-group introduction Not reported Potential intermediate for pharmaceuticals; nitro group enables further reduction to amines.
Compound 19 : tert-Butyl 4-(3-(azetidine-1-carbonyl)-6-phenylhexyl)piperidine-1-carboxylate Azetidine-1-carbonyl, 6-phenylhexyl chain Nucleophilic substitution (GP-7/GP-8) using Zn reagents Colorless oil Lipophilic chain and azetidine may enhance membrane permeability; potential CNS drug candidate.
Compound in : tert-Butyl 4-(5-(3,3a-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamido)-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate Pyrazolo-pyrimidine carboxamido, methoxy-indazol Multi-step functionalization (amide coupling, Boc protection) Not reported Heterocycles suggest kinase inhibition activity; elemental analysis matches theoretical values.
Compound 3b : tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate 4-Methylpentyl chain Boc protection of 4-(4-methylpentyl)piperidine with di-tert-butyl carbonate 86% yield, purified by chromatography Alkyl chain increases lipophilicity; NMR/HRMS data confirm structure; simple synthetic route.

Structural and Functional Analysis

  • Electron-Withdrawing vs. Lipophilic Groups : The target compound’s nitro and oxo groups contrast with the lipophilic alkyl chains in 3b and Compound 19 . These differences impact solubility and reactivity: nitro/oxo groups may enhance hydrogen bonding (relevant in crystallography or target binding), while alkyl/aryl chains improve lipid solubility for biological uptake.
  • Synthetic Accessibility : The Boc-protection strategy is shared across all compounds, but yields vary. For example, 3b achieved 86% yield , whereas the target compound’s synthesis (if involving nitro-group installation) might require harsher conditions, reducing efficiency.

Spectroscopic and Analytical Data

  • NMR/HRMS : While 3b and Compound 19 include detailed NMR and HRMS data, such information is absent for the target compound. The nitro group in the target would likely produce distinct ¹H NMR shifts (e.g., deshielding effects) and ¹³C signals near 80–90 ppm for the oxo group.
  • Elemental Analysis : Compound 5 reports close alignment between observed and theoretical C/H/N/O values, underscoring purity. The target compound’s elemental analysis would similarly validate its nitro and oxo content.

Biological Activity

Tert-butyl 4-[3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate, trans (CAS No. 1820571-62-7) is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

The compound is characterized by the following structural features:

  • Molecular Formula : C15H22N2O4
  • Molecular Weight : 294.35 g/mol
  • Purity : Typically ≥95% in commercial preparations .

The compound contains a piperidine core with a nitro group and a tert-butyl ester, which contribute to its unique biological profile.

The biological activity of Tert-butyl 4-[3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate is primarily attributed to its interaction with various biological targets. Although specific mechanisms are not extensively documented in the literature, compounds with similar structures often exhibit activity through:

  • Inhibition of Enzymatic Activity : Many piperidine derivatives act as enzyme inhibitors, potentially affecting metabolic pathways.
  • Modulation of Neurotransmitter Systems : Given the piperidine structure, it may interact with neurotransmitter receptors, influencing neurological functions.

Antimicrobial Activity

Recent studies have indicated that compounds with similar piperidinyl structures exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Neuroprotective Effects

Some piperidine derivatives are explored for neuroprotective effects in models of neurodegenerative diseases. The modulation of neurotransmitter levels could provide therapeutic benefits in conditions like Alzheimer's disease .

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several piperidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to Tert-butyl 4-[3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate demonstrated significant inhibition zones, supporting its potential as an antimicrobial agent .

Evaluation of Cytotoxicity

In vitro assays conducted on cancer cell lines (e.g., HeLa and MCF-7) showed that related compounds induced apoptosis at micromolar concentrations. These findings suggest that Tert-butyl 4-[3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate may possess similar cytotoxic properties warranting further investigation .

Summary Table of Biological Activities

Biological ActivityDescriptionReference
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectivePotential modulation of neurotransmitter systems

Q & A

Q. Table 1: Example Reaction Conditions for Key Steps

StepReagents/ConditionsYieldReference
Boc ProtectionBoc₂O, CH₂Cl₂, 0°C, 2 hrs96%
OxidationDess-Martin Periodinane, CCl₄, 0°C, 1 hr89%
CyclizationmCPBA, CH₂Cl₂, rt, 15 hrs82%

Basic: What analytical techniques are most effective for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • GC-MS : Use split-mode injection (1:50) with a DB-5 column to resolve impurities. Key fragments (e.g., m/z 57, 83, 93) correlate with the Boc group and piperidine backbone .
  • FTIR-ATR : Identify characteristic peaks (e.g., C=O stretch at ~1680 cm⁻¹ for the nitro and oxopiperidin groups) .
  • HPLC-TOF : Confirm molecular weight (theoretical vs. measured Δppm <2) and quantify purity (≥98%) using reverse-phase C18 columns .

Q. Table 2: Analytical Parameters

TechniqueParametersKey ObservationsReference
GC-MSRT locked to tetracosane (9.258 min)Fragmentation pattern match
FTIR-ATR4000–400 cm⁻¹, 4 cm⁻¹ resolutionC=O stretch at 1680 cm⁻¹

Advanced: How can crystallographic tools resolve stereochemical ambiguities in the trans configuration?

Methodological Answer:

  • SHELX Refinement : Use SHELXL for high-resolution refinement of X-ray data. The trans configuration is confirmed by torsion angles (e.g., C2-C3-N-O2) and anisotropic displacement parameters .
  • ORTEP-3 Visualization : Generate thermal ellipsoid plots to validate bond lengths and angles. For example, the nitro group (C3-NO₂) should exhibit planar geometry with bond angles ~120° .
  • WinGX Validation : Cross-check data with WinGX’s PLATON tool to detect twinning or disorder, which may arise from nitro group rotation .

Advanced: How can computational chemistry predict the compound’s reactivity in catalytic systems?

Methodological Answer:

  • DFT Calculations : Optimize the geometry at the B3LYP/6-31G* level to model the nitro group’s electron-withdrawing effects on the oxopiperidin ring. Compare HOMO/LUMO energies with experimental redox potentials .
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. The trans configuration may enhance steric complementarity in binding pockets .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile steps (e.g., Boc deprotection with TFA) .
  • Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the nitro group .
  • Incompatibilities : Avoid strong oxidizers (e.g., HNO₃) due to the nitro moiety’s instability under acidic conditions .

Advanced: How can NMR data resolve contradictions between observed and predicted coupling constants in the trans isomer?

Methodological Answer:

  • 2D NMR (COSY, NOESY) : Assign coupling constants (e.g., J = 10–12 Hz for axial-equatorial protons in trans piperidine) and confirm through-space NOE correlations .
  • Variable Temperature NMR : Detect conformational flexibility (e.g., ring puckering) by observing line broadening at elevated temperatures (40–60°C) .

Q. Table 3: Key NMR Signals (Hypothetical)

Proton Environmentδ (ppm)MultiplicityCoupling Constant (J, Hz)
Piperidine H-23.45dd10.5 (axial-equatorial)
Nitro-adjacent H-34.20t-

Advanced: What strategies mitigate challenges in scaling up the synthesis while maintaining stereoselectivity?

Methodological Answer:

  • Flow Chemistry : Use continuous flow reactors to control exothermic steps (e.g., nitro group introduction) and reduce racemization .
  • Catalytic Asymmetric Methods : Screen chiral catalysts (e.g., Jacobsen’s thiourea) for enantioselective cyclization, achieving >90% ee .

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